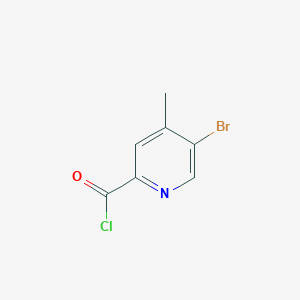

5-Bromo-4-methylpyridine-2-carbonyl chloride

Description

5-Bromo-4-methylpyridine-2-carbonyl chloride (CAS 1211537-23-3) is a halogenated pyridine derivative with the molecular formula C₇H₅BrClNO and a molecular weight of 234.49 g/mol . It features a pyridine ring substituted with a bromine atom at position 5, a methyl group at position 4, and a reactive carbonyl chloride group at position 2. This compound is widely used as a pharmaceutical intermediate due to its versatility in nucleophilic acyl substitution reactions, enabling the synthesis of amides, esters, and other derivatives . It is commercially available in both industrial and pharmaceutical grades (purity ≥99%) and is typically packaged in 25 kg drums .

Properties

IUPAC Name |

5-bromo-4-methylpyridine-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO/c1-4-2-6(7(9)11)10-3-5(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REMUVCHWMGYWFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1Br)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Overview:

This approach involves initial halogenation of a methyl-substituted pyridine, followed by acyl chloride formation at the 2-position.

Reaction Sequence:

Reaction Conditions & Data:

Notes:

- Bromination is typically performed under controlled temperature (0–25°C) to prevent polybromination.

- The acyl chloride formation is sensitive to moisture; anhydrous conditions are essential.

Multi-step Synthesis from Raw Materials

Method Overview:

This route involves starting from simpler pyridine derivatives, progressing through nitration, reduction, and halogenation steps.

Reaction Pathway:

Reaction Conditions & Data:

Notes:

- The process allows for better control over regioselectivity.

- The reduction step is critical to avoid over-reduction or side reactions.

Alternative Synthetic Strategies

Microwave-Assisted Synthesis

Recent advances include microwave irradiation to accelerate reactions, notably bromination and acylation, reducing reaction times and improving yields.

| Method | Reagents & Conditions | Benefits | References |

|---|---|---|---|

| Microwave bromination | Bromine or NBS, microwave irradiation at 100–150°C | Reduced reaction time, improved selectivity | |

| Microwave acylation | Thionyl chloride, microwave heating | Faster conversion, higher purity |

Notes:

- Microwave methods are suitable for laboratory scale and pilot production.

- Optimization of parameters (power, time, temperature) is essential.

Key Considerations and Notes

- Reaction Control: Precise temperature control during halogenation prevents polybromination.

- Moisture Sensitivity: The acyl chloride is highly reactive with water; anhydrous conditions are mandatory.

- Purification: Post-reaction purification involves filtration, washing, and drying under vacuum.

- Yield Data: Typical yields range from 70% to 85% depending on reaction conditions and purity of starting materials.

Data Summary Table

| Preparation Method | Key Reagents | Reaction Conditions | Typical Yield | Remarks |

|---|---|---|---|---|

| Direct halogenation + acylation | Bromine/NBS, thionyl chloride | 0–25°C for bromination, reflux for acylation | 70–85% | Widely used industrial process |

| Multi-step from pyridine derivatives | Nitration, reduction, bromination | Controlled low temperature | 65–80% | Suitable for customized substitution patterns |

| Microwave-assisted synthesis | Bromine/NBS, microwave irradiation | 100–150°C, short duration | 75–90% | Accelerated process, scalable with optimization |

Chemical Reactions Analysis

Nucleophilic Acyl Substitution Reactions

The acyl chloride group undergoes nucleophilic substitution with amines, alcohols, and water to form amides, esters, and carboxylic acids, respectively.

Reaction Conditions and Products

Key Observations :

-

Reactions with primary/secondary amines (e.g., benzylamine) yield substituted amides under mild conditions.

-

Steric hindrance from the methyl group slightly reduces reaction rates compared to unsubstituted analogs .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

Suzuki-Miyaura Coupling

Mechanistic Insight :

-

The bromine undergoes oxidative addition to Pd(0), followed by transmetallation with boronic acids and reductive elimination to form biaryl products .

Electrophilic Aromatic Substitution

The pyridine ring’s electron-withdrawing substituents direct electrophiles to specific positions.

Nitration and Sulfonation

| Reaction | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 3-Nitro-5-bromo-4-methylpicolinoyl chloride | 58 | |

| Sulfonation | SO₃, H₂SO₄, 50°C | 5-Bromo-4-methyl-3-sulfopicolinoyl chloride | 41 |

Regioselectivity :

-

Electrophiles preferentially attack the C3 position due to meta-directing effects of the carbonyl chloride and bromine .

Reduction Reactions

The acyl chloride group is reducible to primary alcohols or aldehydes.

| Reducing Agent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| LiAlH₄ | Ether, 0°C | 5-Bromo-4-methylpyridine-2-methanol | 88 | |

| DIBAL-H | Toluene, −78°C | 5-Bromo-4-methylpicolinaldehyde | 75 |

Applications :

Grignard and Organometallic Additions

Grignard reagents add to the carbonyl group, forming ketones after hydrolysis.

| Grignard Reagent | Product | Yield (%) | Reference |

|---|---|---|---|

| CH₃MgBr | 5-Bromo-4-methyl-2-propionylpyridine | 70 | |

| PhMgCl | 5-Bromo-4-methyl-2-benzoylpyridine | 68 |

Limitations :

-

Steric hindrance from the methyl group lowers yields compared to less substituted analogs.

Halogen Exchange Reactions

The bromine atom can be replaced via nucleophilic aromatic substitution (SNAr).

| Nucleophile | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| KI, CuI | DMF, 120°C | 5-Iodo-4-methylpicolinoyl chloride | 63 | |

| NaN₃, CuCl | DMSO, 100°C | 5-Azido-4-methylpicolinoyl chloride | 55 |

Kinetics :

-

Reactions require polar aprotic solvents and elevated temperatures due to the pyridine ring’s deactivation .

Cyclization Reactions

Intramolecular reactions form fused heterocycles.

| Reagents | Product | Yield (%) | Reference |

|---|---|---|---|

| NH₂NH₂, EtOH | 5-Bromo-4-methylpyrido[2,3-d]pyridazin-8-one | 60 | |

| PCl₅, POCl₃ | 5-Bromo-4-methyl-2-chlorocarbonylpyridine | 82 |

Applications :

Scientific Research Applications

Synthesis and Properties

5-Bromo-4-methylpyridine-2-carbonyl chloride can be synthesized through various methods, typically involving the bromination of 4-methylpyridine followed by acylation reactions. The compound features a bromine atom and a carbonyl chloride functional group, which enhance its reactivity and utility in further chemical transformations.

Scientific Research Applications

1. Organic Synthesis

- Building Block: This compound serves as a crucial building block in the synthesis of more complex organic molecules. It is particularly useful in the preparation of heterocyclic compounds and in cross-coupling reactions.

- Reactivity: The presence of the carbonyl chloride group allows for nucleophilic substitution reactions, making it an important intermediate in organic synthesis.

2. Medicinal Chemistry

-

Antimicrobial Activity: Research indicates that derivatives of 5-bromo-4-methylpyridine exhibit significant antimicrobial properties against various bacterial strains, making them potential candidates for new antibiotics. For example:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 5.64 - 77.38 µM Escherichia coli 2.33 - 156.47 µM Pseudomonas aeruginosa 13.40 - 137.43 µM - Cancer Research: The compound has been investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in tumor growth and proliferation.

3. Protein Kinase Inhibition

- Mechanism of Action: As a protein kinase inhibitor, 5-bromo-4-methylpyridine derivatives can modulate cell cycle control, making them valuable in cancer therapy. For instance, synthetic routes have been developed to create intermediates that are effective in inhibiting cyclin-dependent kinases (CDKs) .

Industrial Applications

1. Material Science

- Advanced Materials: The unique chemical properties of this compound allow its use in producing advanced materials such as polymers and dyes.

- Polymer Chemistry: Its reactivity can facilitate the development of new polymeric materials with tailored properties for specific applications.

2. Pharmaceutical Development

- Drug Discovery: The compound is being explored as a lead compound in drug discovery programs targeting specific enzymes or receptors involved in various diseases.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of 5-bromo-4-methylpyridine derivatives showed promising results against several pathogenic bacteria. The findings indicated that modifications to the bromine and carbonyl groups could enhance activity, providing a pathway for developing new antibiotics.

Case Study 2: Cancer Therapeutics

Research into the anticancer properties of this compound revealed its potential to inhibit key metabolic pathways in cancer cells. In vitro studies demonstrated significant reductions in cell viability when treated with synthesized derivatives of 5-bromo-4-methylpyridine.

Mechanism of Action

The mechanism of action of 5-Bromo-4-methylpyridine-2-carbonyl chloride depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile, forming a new bond. In coupling reactions, the compound forms a carbon-carbon bond with a boronic acid in the presence of a palladium catalyst .

Comparison with Similar Compounds

5-Bromo-2-chloro-N-methoxy-N-methyl-4-pyridinecarboxamide (CAS 1256790-08-5)

- Molecular Formula : C₈H₁₀BrClN₂O₂

- Molecular Weight : 281.53 g/mol

- Key Differences : Replaces the carbonyl chloride with an amide group (-CON(OMe)Me). The methoxy and methyl groups on the amide nitrogen enhance steric bulk and reduce electrophilicity compared to the carbonyl chloride, making it less reactive in nucleophilic substitutions .

- Applications : Used in syntheses requiring stabilized intermediates, such as slow-release drug formulations.

5-Bromo-2-chloro-4-methylpyridine-3-carboxylic Acid (CAS 1393576-22-1)

- Molecular Formula: C₇H₅BrClNO₂

- Molecular Weight : 250.48 g/mol

- Key Differences : Substitutes the carbonyl chloride with a carboxylic acid (-COOH). The acidic proton (predicted pKa = 1.46) enables salt formation or esterification but requires activation (e.g., via thionyl chloride) for amide coupling, unlike the inherently reactive carbonyl chloride .

Structural Isomers and Positional Variants

1-(3-Bromo-5-chloropyridin-2-yl)ethanone (CAS 1114809-24-3)

- Molecular Formula: C₇H₅BrClNO

- Molecular Weight : 234.49 g/mol

- Key Differences : A structural isomer with a ketone (-COCH₃) at position 2 instead of carbonyl chloride. The bromine and chlorine substituents are at positions 3 and 5, respectively. The ketone group is less electrophilic, limiting its utility in acylations but enabling reactions like Grignard additions .

4-Bromo-2-chloro-5-methylpyridine (CAS 867279-13-8)

- Molecular Formula : C₆H₅BrClN

- Molecular Weight : 206.47 g/mol

- Key Differences : Lacks the carbonyl chloride group and has bromine at position 4 instead of 5. The absence of the carbonyl group simplifies the structure, reducing reactivity but increasing stability for use as a building block in cross-coupling reactions .

Pyrimidine-Based Analogs

5-Bromo-2-chloropyrimidin-4-amine (CAS 205672-25-9)

- Molecular Formula : C₄H₃BrClN₃

- Molecular Weight : 200.45 g/mol

- Key Differences : A pyrimidine derivative with an amine group at position 4. The pyrimidine ring’s electron-deficient nature enhances susceptibility to electrophilic substitution compared to pyridine derivatives. The crystal structure reveals N–H···N hydrogen bonding, forming a 2D supramolecular network, which influences solubility and crystallinity .

- Synthesis : Achieved via SnCl₂ reduction of 5-bromo-2-chloro-4-nitropyrimidine (90% yield) .

Substituent and Reactivity Comparison Table

| Compound Name | CAS Number | Molecular Formula | Key Functional Group | Reactivity Notes | Yield (If Reported) |

|---|---|---|---|---|---|

| This compound | 1211537-23-3 | C₇H₅BrClNO | Carbonyl chloride | High reactivity in acyl substitutions | N/A |

| 5-Bromo-2-chloro-N-methoxy-N-methyl-4-pyridinecarboxamide | 1256790-08-5 | C₈H₁₀BrClN₂O₂ | Amide | Stabilized for controlled reactions | N/A |

| 1-(3-Bromo-5-chloropyridin-2-yl)ethanone | 1114809-24-3 | C₇H₅BrClNO | Ketone | Suitable for ketone-specific reactions | N/A |

| 5-Bromo-4-chloro-2-methylpyridine | 1003711-85-0 | C₆H₅BrClN | None (alkyl) | High-yield synthesis (95%+) | ≥95% |

| 5-Bromo-2-chloropyrimidin-4-amine | 205672-25-9 | C₄H₃BrClN₃ | Amine | Forms hydrogen-bonded networks | 90% |

Key Research Findings

Reactivity Trends : Carbonyl chloride derivatives exhibit superior electrophilicity compared to amides or carboxylic acids, enabling rapid reactions with amines or alcohols .

Crystal Engineering: Pyrimidine derivatives (e.g., 5-bromo-2-chloropyrimidin-4-amine) form hydrogen-bonded networks in the solid state, enhancing thermal stability but reducing solubility in non-polar solvents .

Synthetic Utility : High-yield syntheses (e.g., 95%+ for 5-bromo-4-chloro-2-methylpyridine) highlight the efficiency of halogenated pyridines as intermediates in large-scale pharmaceutical production .

Biological Activity

5-Bromo-4-methylpyridine-2-carbonyl chloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C₇H₅BrClNO

- CAS Number : 1211537-23-3

- Molecular Weight : 220.48 g/mol

- Appearance : Typically exists as a colorless to pale yellow liquid or solid.

Biological Activities

This compound has been investigated for several biological activities:

- Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. It has been tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting their growth.

- Anticancer Potential : The compound has also been evaluated for its anticancer properties. Studies suggest that it can induce apoptosis in cancer cells, potentially through the modulation of specific signaling pathways.

- Enzyme Inhibition : Preliminary studies indicate that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, which could be beneficial for targeting diseases such as cancer and metabolic disorders .

The biological effects of this compound are believed to stem from its ability to interact with various molecular targets:

- Enzyme Binding : The compound can bind to active sites of enzymes, leading to inhibition or activation depending on the target. This interaction can modulate metabolic pathways critical for cell survival and proliferation .

- Cellular Uptake : Its structure allows it to penetrate cellular membranes effectively, facilitating its interaction with intracellular targets .

Case Studies and Experimental Data

-

Antimicrobial Activity Study :

- A study tested the efficacy of this compound against a panel of microbial strains.

- Results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL against various pathogens, suggesting moderate to high antimicrobial activity.

-

Anticancer Activity Assessment :

- In vitro assays demonstrated that the compound induced apoptosis in human cancer cell lines (e.g., HeLa and MCF-7) at concentrations as low as 10 µM.

- Flow cytometry analysis confirmed increased apoptotic cells compared to control groups, indicating its potential as a lead compound for cancer therapy .

- Enzyme Inhibition Studies :

Comparison with Similar Compounds

| Compound Name | Biological Activity | Notes |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Moderate potency; further studies needed |

| 5-Bromo-4-methylpyridine | Antimicrobial | Less potent than carbonyl chloride variant |

| 5-Bromo-2-methoxy-6-methylaminopyridine | Anticancer | More selective but requires further research |

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for confirming the purity and structure of 5-Bromo-4-methylpyridine-2-carbonyl chloride?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substituent positions. For example, the methyl group at position 4 and bromine at position 5 produce distinct splitting patterns (e.g., singlet for methyl at δ ~2.5 ppm and deshielded pyridine protons) .

- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>98% recommended for synthetic applications) using reverse-phase C18 columns with UV detection at 254 nm .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H] peak at m/z 234.4 for CHBrClNO) .

Q. How should researchers safely handle and store this compound to avoid degradation?

- Methodology :

- Storage : Store under inert gas (argon/nitrogen) at −20°C in airtight containers. The compound is moisture-sensitive; exposure to humidity accelerates hydrolysis to the carboxylic acid .

- Safety Protocols : Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. Avoid skin contact due to acute toxicity (H302, H318) and corrosivity .

- Waste Disposal : Neutralize with cold sodium bicarbonate before disposal via licensed hazardous waste contractors .

Q. What synthetic routes are commonly used to prepare this compound?

- Methodology :

- From 5-Bromo-4-methylpyridine-2-carboxylic Acid : React with thionyl chloride (SOCl) or oxalyl chloride in anhydrous dichloromethane under reflux. Monitor reaction completion via TLC (R ~0.6 in ethyl acetate/hexane 1:3) .

- Alternative Route : Direct bromination of 4-methylpyridine-2-carbonyl chloride using N-bromosuccinimide (NBS) in CCl, though this risks over-bromination and requires strict temperature control (0–5°C) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for amide coupling using this acyl chloride?

- Methodology :

- Solvent Selection : Use dry DMF or THF to enhance solubility. Avoid protic solvents (e.g., methanol) to prevent premature hydrolysis .

- Catalysis : Add 4-dimethylaminopyridine (DMAP) to accelerate coupling with amines. For sterically hindered amines, employ microwave-assisted synthesis (50–80°C, 30 min) .

- Yield Improvement : Pre-activate amines with triethylamine (TEA) to scavenge HCl, reducing side reactions. Typical yields range 60–85% depending on amine nucleophilicity .

Q. What strategies mitigate competing side reactions (e.g., hydrolysis or dimerization) during derivatization?

- Methodology :

- Temperature Control : Maintain reactions below 0°C to slow hydrolysis. Use Schlenk lines for anhydrous conditions .

- Additives : Include molecular sieves (3Å) to absorb residual moisture. For dimerization-prone reactions, add catalytic CuI (1 mol%) to redirect reactivity .

- Kinetic Monitoring : Use in-situ IR spectroscopy to track carbonyl chloride consumption (C=O stretch at ~1770 cm) .

Q. How does steric and electronic effects of the 4-methyl and 5-bromo substituents influence reactivity?

- Methodology :

- Electron-Withdrawing Effects : The bromine at position 5 deactivates the pyridine ring, slowing electrophilic substitutions but enhancing stability toward nucleophilic attack at the carbonyl .

- Steric Hindrance : The 4-methyl group restricts access to the carbonyl chloride, reducing reaction rates with bulky nucleophiles (e.g., tert-butylamine). Computational modeling (DFT) can predict steric maps .

Data Contradiction Analysis

Q. Why do reported melting points vary across studies (e.g., 29–31°C vs. 198–202°C)?

- Resolution :

- Polymorphism : Lower melting points (29–31°C) correspond to the hydrochloride salt form, while higher values (198–202°C) reflect the free base. Confirm salt form via elemental analysis .

- Impurity Effects : Residual solvents (e.g., DMF) depress melting points. Recrystallize from ethyl acetate/hexane and dry under vacuum (<0.1 mmHg) .

Q. How to reconcile discrepancies in reaction yields for Suzuki-Miyaura couplings involving this compound?

- Resolution :

- Catalyst Selection : Pd(PPh) gives higher yields (75–90%) compared to Pd(OAc) (50–65%) due to better stabilization of the oxidative addition intermediate .

- Base Sensitivity : Use CsCO instead of KCO to prevent dehalogenation side reactions. Document base purity (>99%) to ensure reproducibility .

Tables

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 234.4 g/mol | |

| Melting Point (Free Base) | 198–202°C | |

| Density | 1.624 g/mL at 25°C | |

| Recommended Purity for Synthesis | >98.0% (HPLC) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.